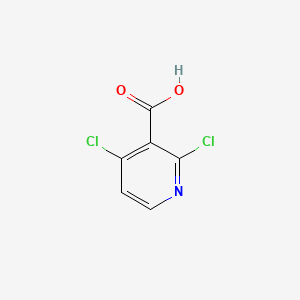

2,4-dichloropyridine-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZNVSNOJPGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442046 | |

| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262423-77-8 | |

| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 2,4-dichloropyridine-3-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate its preparation in a laboratory setting.

Primary Synthetic Route: Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde

The most direct and widely applicable laboratory-scale synthesis of this compound involves the oxidation of the corresponding aldehyde, 2,4-dichloropyridine-3-carboxaldehyde. The Pinnick oxidation, utilizing sodium chlorite under mild acidic conditions, is a highly effective method for this transformation due to its high functional group tolerance and generally good yields.

Reaction Scheme

In-Depth Technical Guide: 2,4-Dichloropyridine-3-Carboxylic Acid

This technical guide provides a comprehensive overview of the core properties and synthesis of 2,4-dichloropyridine-3-carboxylic acid, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical characteristics, spectral data, and a detailed synthesis protocol.

Core Properties of this compound

This compound, also known as 2,4-dichloronicotinic acid, is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its physical and chemical nature.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [1][2] |

| CAS Number | 262423-77-8 | [1][2] |

| Melting Point | 154 °C | [] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Solid |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The available spectral data provides insight into the compound's molecular structure and bonding.

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Infrared (IR) Spectroscopy | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Synthesis of this compound

A common synthetic route to chlorinated nicotinic acids involves the treatment of a corresponding pyridine-N-oxide with a chlorinating agent. While a specific protocol for this compound was not explicitly detailed in the provided search results, a general methodology for the synthesis of a related compound, 2-chloronicotinic acid, can be adapted. This process highlights the key steps and reagents typically employed in such transformations.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid (Illustrative)

This protocol describes the synthesis of 2-chloronicotinic acid from nicotinic acid-N-oxide and can serve as a conceptual basis for the synthesis of this compound, which would require a dichlorinated starting material or a multi-step chlorination process.

Materials:

-

Nicotinic acid-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Diluted caustic soda solution

-

Water

Procedure:

-

Suspend 70 g of nicotinic acid-N-oxide in 300 ml of phosphorus oxychloride (POCl₃).

-

Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50 °C.

-

Heat the resulting solution in a water bath at 100 °C for 4 hours.

-

Distill off the excess phosphorus oxychloride under vacuum.

-

Carefully add the residue to water, ensuring the temperature remains below 40 °C.

-

Precipitate the 2-chloronicotinic acid by adding a diluted caustic soda solution until a pH value of 2.0 to 2.5 is reached.

-

Collect the precipitated product by filtration. The resulting 2-chloronicotinic acid has a melting point of 173-175 °C.

Yield: 65-70% of the theoretical yield.

The following diagram illustrates a generalized workflow for the synthesis of a chloronicotinic acid.

Caption: Generalized workflow for the synthesis of chloronicotinic acids.

Biological Activity and Experimental Protocols

Currently, there is no specific information available in the public domain regarding the biological activity, pharmacological effects, or mechanism of action of this compound. The search results did not yield any studies detailing its evaluation in biological systems.

Similarly, no experimental protocols for assessing the biological activity of this specific compound were found. Research on the structurally related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), has involved in vitro assays to evaluate potential endocrine activity, including estrogen and androgen receptor binding assays, and steroidogenesis assays.[1] However, it is important to note that these are distinct chemical entities, and the biological profile of one cannot be extrapolated to the other without direct experimental evidence.

The following diagram represents a conceptual workflow for the initial screening of a novel chemical entity for potential biological activity, which could be applied to this compound in future studies.

Caption: A conceptual workflow for screening novel compounds for biological activity.

Conclusion

References

An In-depth Technical Guide to 2,4-Dichloronicotinic Acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloronicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the presence of two chlorine atoms on the pyridine ring, impart specific reactivity that is leveraged in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological activities of 2,4-dichloronicotinic acid and its derivatives, with a focus on providing detailed experimental data and methodologies for the scientific community.

Chemical Structure and Identification

2,4-Dichloronicotinic acid, with the IUPAC name 2,4-dichloropyridine-3-carboxylic acid , is a heterocyclic aromatic compound. The core structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 3.

Molecular Structure:

Caption: 2D structure of 2,4-Dichloronicotinic Acid.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dichloronicotinic acid, 2,4-Dichloro-3-pyridinecarboxylic acid | [1][2] |

| CAS Number | 262423-77-8 | [1][3] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3] |

| Molecular Weight | 192.00 g/mol | [1][3] |

| SMILES | OC(=O)C1=C(Cl)C=CN=C1Cl | [1] |

| InChI Key | ZFGZNVSNOJPGDV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of 2,4-dichloronicotinic acid are crucial for its handling, formulation, and reactivity.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 151 °C (decomposes) | [3][4] |

| Boiling Point | 325.17 °C at 760 mmHg (Predicted) | [5] |

| pKa | 1.87 ± 0.25 (Predicted for 4,6-isomer) | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [3][6] |

| Density | 1.612 g/cm³ (Predicted) | [5] |

Spectroscopic Data (Predicted)

Table 3: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H NMR (400 MHz, DMSO-d₆) | 14.88-14.54 | br s | - |

| 8.46 | d | 5.3 Hz | |

| 7.74 | d | 5.5 Hz | |

| ¹³C NMR | Data not available | - | - |

Note: The provided ¹H NMR data is a prediction and should be confirmed with experimental analysis.[5]

Synthesis and Reactivity

2,4-Dichloronicotinic acid is typically synthesized through the oxidation of a suitable precursor. One potential synthetic route involves the oxidation of 2,4-dichloronicotinaldehyde.[1] The reactivity of the dichloropyridine core allows for a variety of chemical transformations, making it a valuable intermediate.

4.1. General Synthetic Approach: Oxidation of 2,4-Dichloronicotinaldehyde

A common method for the synthesis of carboxylic acids is the oxidation of the corresponding aldehyde.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Exposures to 2,4-Dichlorophenoxyacetic acid with or without endotoxin upregulate small cell lung cancer pathway - PMC [pmc.ncbi.nlm.nih.gov]

"molecular weight of 2,4-dichloropyridine-3-carboxylic acid"

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

Overview

2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile and reactive intermediate in organic synthesis. This compound serves as a critical building block in the development of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formations, enabling the construction of novel compounds with specific biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Weight | 192.00 g/mol | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| CAS Number | 262423-77-8 | [1] |

| Common Synonyms | 2,4-Dichloronicotinic acid | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 154 °C | |

| SMILES | OC(=O)c1c(Cl)ccnc1Cl | [1] |

| InChI Key | ZFGZNVSNOJPGDV-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding aldehyde, 2,4-dichloropyridine-3-carboxaldehyde. This transformation is a standard procedure in organic chemistry.

General Synthesis Pathway

The oxidation of the aldehyde functional group to a carboxylic acid can be accomplished using a variety of oxidizing agents. Common methods include the use of potassium permanganate (KMnO₄), chromic acid, or milder reagents like Oxone. The presence of the electron-withdrawing pyridine ring and chlorine atoms influences the reactivity of the molecule.

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

Substituted pyridine derivatives are integral to medicinal chemistry. Halogenated nicotinic acids, such as the 2,4-dichloro isomer, are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active molecules.[3]

-

Pharmaceutical Intermediates: The compound is a crucial precursor for creating novel therapeutic agents.[2] Its structure is incorporated into molecules targeting a range of diseases, including those requiring antibacterial, antiviral, and anti-inflammatory action.[3] The reactive chlorine atoms can be displaced by various nucleophiles, and the carboxylic acid group can be converted to amides, esters, or other functional groups, providing a scaffold for building diverse molecular libraries.

-

Agrochemicals: In the agrochemical sector, this compound is used in the development of modern herbicides and pesticides.[2] Its derivatives are designed to exhibit specific activities that contribute to crop protection and yield enhancement.

-

Organic Synthesis Building Block: Beyond specific applications, it serves as a versatile building block in broader organic synthesis, enabling the creation of complex heterocyclic structures for materials science and coordination chemistry research.[3]

Caption: Role as a central building block in various chemical industries.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on general methods for the oxidation of aldehydes.[4]

Synthesis via Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde

Objective: To convert 2,4-dichloropyridine-3-carboxaldehyde to this compound using Oxone as the oxidizing agent.

Materials:

-

2,4-Dichloropyridine-3-carboxaldehyde (1.0 eq)

-

Oxone (potassium peroxymonosulfate) (approx. 2.0 eq)

-

Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq) in dimethylformamide (DMF).

-

In a separate beaker, prepare a solution of Oxone (2.0 eq) in deionized water.

-

Cool the aldehyde solution to 0°C using an ice bath.

-

Add the Oxone solution dropwise to the stirred aldehyde solution over a period of 30 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

Specific safety data for this compound is not extensively published. Therefore, safety precautions should be based on the data for its immediate precursor, 2,4-dichloropyridine-3-carboxaldehyde, which is known to be hazardous.

Hazard Statements (based on precursor):

-

H302: Harmful if swallowed.[5]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]

The Synthesis of 2,4-Dichloropyridine-3-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring two chlorine atoms and a carboxylic acid group on the pyridine ring, makes it a versatile intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on starting materials, reaction pathways, and detailed experimental considerations. Quantitative data is summarized for clarity, and key transformations are illustrated with diagrams.

Introduction

The pyridine nucleus is a fundamental scaffold in medicinal chemistry and materials science. Halogenated pyridine carboxylic acids, in particular, serve as crucial precursors for introducing further functionalization through various cross-coupling and nucleophilic substitution reactions. This compound is of particular interest due to the differential reactivity of its two chlorine atoms, allowing for selective chemical modifications. This guide will explore the most plausible synthetic routes to this valuable compound, centering on a multi-step pathway involving the formation and subsequent oxidation of a key aldehyde intermediate.

Primary Synthetic Pathway: From Dihydroxypyridine to Dichloronicotinic Acid

A prevalent and logical synthetic route to this compound involves a three-stage process:

-

Formylation of a 2,4-dihydroxypyridine precursor.

-

Chlorination of the resulting dihydroxy aldehyde.

-

Oxidation of the dichloro aldehyde to the final carboxylic acid.

This strategy allows for the systematic installation of the required functional groups on the pyridine ring.

Stage 1: Synthesis of 2,4-Dihydroxypyridine-3-carboxaldehyde

While a direct Vilsmeier-Haack formylation of commercially available 2,4-dihydroxypyridine is a potential starting point, a more analogous and documented procedure for a similar heterocyclic system provides a reliable template. A patented method for the synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde starts from uracil. By analogy, a similar process can be applied to a pyridine precursor.

Experimental Protocol: Vilsmeier-Haack Formylation of a Pyridine Precursor (Hypothetical based on Analogy)

-

Starting Material: 2,4-Dihydroxypyridine

-

Reagents:

-

Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

To a solution of 2,4-dihydroxypyridine in an appropriate solvent, add DMF.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride or phosphorus oxychloride dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction mixture by pouring it into ice water.

-

The product, 2,4-dihydroxypyridine-3-carboxaldehyde, is expected to precipitate and can be collected by filtration, washed with cold water, and dried.

-

Stage 2: Chlorination to 2,4-Dichloropyridine-3-carboxaldehyde

The conversion of the dihydroxy aldehyde to the dichloro aldehyde is a crucial step. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride being a common and effective choice for this type of reaction on heterocyclic systems.[1][2]

Experimental Protocol: Chlorination of 2,4-Dihydroxypyridine-3-carboxaldehyde

-

Starting Material: 2,4-Dihydroxypyridine-3-carboxaldehyde

-

Reagent:

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

Carefully add 2,4-dihydroxypyridine-3-carboxaldehyde to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured onto crushed ice to hydrolyze any remaining phosphorus compounds.

-

The product, 2,4-dichloropyridine-3-carboxaldehyde, can be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

The resulting intermediate, 2,4-dichloropyridine-3-carboxaldehyde, is a stable, solid compound.[3][4]

| Property | Value | Reference |

| CAS Number | 134031-24-6 | [3][4] |

| Molecular Formula | C₆H₃Cl₂NO | [3][4] |

| Molecular Weight | 176.00 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 70-74 °C | [3] |

Stage 3: Oxidation to this compound

The final step in this synthetic sequence is the oxidation of the aldehyde group to a carboxylic acid. This is a standard organic transformation that can be accomplished using a variety of oxidizing agents.

Experimental Protocol: Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde

-

Starting Material: 2,4-Dichloropyridine-3-carboxaldehyde

-

Oxidizing Agents (Examples):

-

Potassium permanganate (KMnO₄) in an aqueous solution.

-

Chromium trioxide (CrO₃) in acetic acid (Jones oxidation).

-

Silver(I) oxide (Ag₂O) in a basic solution (Tollens' reagent).

-

-

General Procedure (using KMnO₄):

-

Dissolve 2,4-dichloropyridine-3-carboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise.

-

Stir the reaction mixture at low temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Alternative Starting Materials and Pathways

While the pathway described above is a robust method, other starting materials and synthetic strategies can be envisioned, although they are less commonly documented for this specific target molecule.

-

Direct Chlorination of Nicotinic Acid Derivatives: While conceptually straightforward, achieving the specific 2,4-dichloro substitution pattern on a nicotinic acid precursor through direct chlorination is challenging due to the directing effects of the pyridine nitrogen and the carboxylic acid group. This approach often leads to a mixture of isomers that are difficult to separate.

-

From 2,4-Dichloropyridine: Another potential route could involve the formylation of 2,4-dichloropyridine via a Vilsmeier-Haack reaction, followed by oxidation. However, the electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution, making the formylation step potentially low-yielding.

Data Summary

The following table summarizes the key intermediates and the final product in the primary synthetic pathway.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation |

| 2,4-Dihydroxypyridine | C₅H₅NO₂ | 111.10 | Starting Material | |

| 2,4-Dihydroxypyridine-3-carboxaldehyde | C₆H₅NO₃ | 139.11 | Vilsmeier-Haack Formylation | |

| 2,4-Dichloropyridine-3-carboxaldehyde | C₆H₃Cl₂NO | 176.00 | Chlorination with POCl₃ | |

| This compound | C₆H₃Cl₂NO₂ | 192.00 | Oxidation |

Signaling Pathways and Experimental Workflows

The logical flow of the primary synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

A generalized workflow for the synthesis and purification of an intermediate like 2,4-dichloropyridine-3-carboxaldehyde is depicted below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is a multi-step process that relies on the sequential introduction of functional groups onto a pyridine scaffold. The most viable route proceeds through the formation of 2,4-dichloropyridine-3-carboxaldehyde, which is then oxidized to the desired carboxylic acid. While the complete experimental details for every step from a simple, commercially available starting material are not consolidated in a single source, a logical and chemically sound pathway can be constructed by drawing analogies from similar heterocyclic systems and employing standard organic transformations. This guide provides researchers and drug development professionals with a robust framework for the synthesis of this important chemical intermediate. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final product.

References

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 4. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

An In-Depth Technical Guide to the Reactivity of 2,4-Dichloropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, comprising a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, offer multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the reactivity of this molecule, focusing on nucleophilic aromatic substitution (SNAr) at the pyridine ring and reactions involving the carboxylic acid moiety. Understanding the reactivity of this scaffold is crucial for the design and synthesis of novel bioactive molecules.[1]

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms renders the pyridine ring susceptible to nucleophilic attack. Conversely, the carboxylic acid group is a versatile handle for various transformations, including amide and ester formation.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring are activated towards nucleophilic substitution. The regioselectivity of these reactions, determining which chlorine atom is displaced, is a critical aspect of its chemistry. Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[2][3] However, the presence of substituents on the ring can influence this selectivity.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group readily undergoes standard transformations to form amides, esters, and other derivatives. These reactions are fundamental in creating diverse libraries of compounds for biological screening.

Key Reactions and Experimental Protocols

While specific experimental data for this compound is not abundantly available in the public domain, general protocols for similar structures can be adapted. The following sections outline plausible reaction pathways and provide representative experimental procedures.

Amide Bond Formation

The synthesis of amides from this compound is a key transformation for introducing a wide range of chemical diversity. Standard peptide coupling reagents can be employed to facilitate this reaction.

Experimental Protocol: General Procedure for Amide Synthesis

A solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is treated with a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.). The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Table 1: Representative Amide Synthesis of Pyridine-3-Carboxamide Analogs

| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Amino-4-(4-chlorophenyl)thiazole | Not Specified | Not Specified | Not Specified | 75 | [4] |

Esterification

Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification or by using activating agents.

Experimental Protocol: General Procedure for Esterification

To a solution of this compound (1.0 eq.) in an excess of the desired alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The excess alcohol is removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be purified by column chromatography.

Table 2: Representative Esterification of Pyridine Carboxylic Acids

| Entry | Alcohol | Catalyst | Yield (%) | Reference |

| 1 | Ethanol | Hydrogen Chloride | 61 | [5] |

Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms

The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Logical Workflow for SNAr on this compound

Caption: A logical workflow illustrating the nucleophilic aromatic substitution on this compound.

Signaling Pathways and Biological Relevance

Derivatives of pyridine-3-carboxylic acid have been investigated for a wide range of biological activities. For instance, novel pyridine-3-carboxamide analogs have been synthesized and evaluated as potent dual anti-inflammatory and anti-hyperglycemic agents.[6] The core structure of this compound serves as a valuable scaffold for the development of kinase inhibitors and other targeted therapies.

Illustrative Signaling Pathway Involvement

Caption: An illustrative diagram of how a pyridine-3-carboxamide derivative might inhibit a signaling pathway.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel chemical entities for drug discovery and development. Its reactivity at both the pyridine ring and the carboxylic acid group allows for the creation of diverse molecular architectures. While specific, quantitative data on its reactions remains somewhat limited in publicly accessible literature, the general principles of heterocyclic and carboxylic acid chemistry provide a strong foundation for its synthetic manipulation. Further exploration of its reactivity is warranted to fully exploit its potential in the generation of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]

- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of 2,4-Dichloropyridine-3-Carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4-dichloropyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles and data from analogous structures. Furthermore, it details generalized experimental protocols for acquiring such data and explores potential, albeit unconfirmed, biological activities to guide future research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 262423-77-8 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| Melting Point | 154 °C | [1] |

| SMILES | OC(=O)c1c(Cl)ccnc1Cl | [1] |

| InChIKey | ZFGZNVSNOJPGDV-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11-13 | Singlet (broad) | -COOH |

| ~8.3-8.5 | Doublet | H-6 |

| ~7.5-7.7 | Doublet | H-5 |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~150-155 | C-2 (C-Cl) |

| ~148-152 | C-4 (C-Cl) |

| ~140-145 | C-6 |

| ~125-130 | C-3 |

| ~122-127 | C-5 |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 1700-1730 | C=O stretch (Carboxylic Acid) |

| 1550-1600 | C=C/C=N stretch (Pyridine ring) |

| 1200-1300 | C-O stretch |

| 700-850 | C-Cl stretch |

Mass Spectrometry (MS)

| Predicted m/z | Interpretation |

| 191/193/195 | [M]⁺• Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 174/176/178 | [M-OH]⁺ |

| 146/148/150 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of aromatic carboxylic acids and halogenated heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction and express the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be crucial for confirming the presence of two chlorine atoms in the molecule and its fragments.

Potential Biological Significance and Experimental Workflow

While no specific signaling pathways involving this compound have been documented in the public literature, its structural motifs—a pyridine ring and a carboxylic acid group—are present in numerous biologically active molecules. For instance, nicotinic acid (a pyridine carboxylic acid) is a well-known lipid-lowering drug. The presence of chlorine atoms can enhance lipophilicity and potentially modulate binding to biological targets.

Given these features, a plausible area of investigation for this compound would be its potential as an enzyme inhibitor . Many enzymes, particularly those with well-defined active sites, can be targeted by small molecules with specific functional groups. The carboxylic acid moiety could act as a key binding group, forming hydrogen bonds or ionic interactions with amino acid residues in an enzyme's active site.

The following diagram illustrates a general workflow for screening this compound for potential enzyme inhibitory activity.

This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. Subsequently, a target enzyme is selected based on rational drug design principles or high-throughput screening. An in vitro assay is then performed to determine if the compound inhibits the enzyme's activity, followed by the determination of the half-maximal inhibitory concentration (IC₅₀). If significant inhibition is observed, further studies can be conducted to elucidate the mechanism of action, including enzyme kinetics and binding assays. This systematic approach provides a clear path for evaluating the therapeutic potential of novel compounds like this compound.

References

An In-Depth Technical Guide to the Derivatives of 2,4-Dichloropyridine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of derivatives of 2,4-dichloropyridine-3-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by pyridine-based compounds. This document details synthetic methodologies for key derivatives, summarizes available quantitative biological data, and outlines experimental protocols to guide further research and development in this area.

Core Compound: this compound

This compound, also known as 2,4-dichloronicotinic acid, is a halogenated pyridine derivative that serves as a versatile starting material for the synthesis of a range of more complex molecules.

Chemical Properties:

| Property | Value |

| CAS Number | 262423-77-8 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| SMILES | OC(=O)c1c(Cl)ccnc1Cl |

| InChIKey | ZFGZNVSNOJPGDV-UHFFFAOYSA-N |

Synthesis of Derivatives

The carboxylic acid moiety of this compound allows for the straightforward synthesis of various derivatives, primarily through the formation of amides and esters. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

Amide Synthesis

The synthesis of 2,4-dichloropyridine-3-carboxamides can be achieved through several standard peptide coupling methods. A common approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide.

General Amide Synthesis Workflow.

Ester Synthesis

Esterification of this compound can be performed under various conditions. A widely used method is the Steglich esterification, which employs a carbodiimide (like DCC) and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is mild and effective for a wide range of alcohols.

General Ester Synthesis Workflow.

Biological Activity of Derivatives

While specific biological data for derivatives of this compound is limited in publicly accessible literature, the broader class of pyridine carboxylic acid derivatives has shown significant potential in various therapeutic areas. For instance, nicotinamide derivatives have been investigated for their antimicrobial properties.

A study on newly synthesized nicotinamides demonstrated their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MIC₉₀), the concentration required to inhibit the growth of 90% of microorganisms, were determined.

Table 1: Antimicrobial Activity of Representative Nicotinamide Derivatives

| Compound | Target Organism | MIC₉₀ (mM)[1] |

| NC 2 | P. aeruginosa | 0.5[1] |

| K. pneumoniae | 0.5[1] | |

| NC 3 | P. aeruginosa | 0.032[1] |

| K. pneumoniae | 0.063[1] | |

| C. albicans | 0.063[1] | |

| NC 4 | P. aeruginosa | 0.125[1] |

| C. albicans | 0.25[1] | |

| NC 5 | K. pneumoniae | 0.5[1] |

Note: The compounds listed are nicotinamide derivatives and not direct derivatives of this compound. This data is presented to illustrate the potential antimicrobial activity within this class of compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on standard laboratory practices.

General Procedure for the Synthesis of 2,4-Dichloropyridine-3-carboxamides

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a suitable amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or dicyclohexylcarbodiimide (DCC) (1.2 eq), portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, if DCC was used, filter off the dicyclohexylurea byproduct.

-

Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Experimental workflow for amide synthesis.

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in sterile microbial growth medium to achieve a range of desired concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., to a McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate, including positive control wells (microorganism with no compound) and negative control wells (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the minimum inhibitory concentration (MIC) by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for antimicrobial susceptibility testing.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by derivatives of this compound are not well-defined and would be dependent on the specific nature of the synthesized derivative and the biological context. However, pyridine-based structures are known to interact with a wide array of biological targets. For example, some pyridine derivatives act as kinase inhibitors, which would involve interference with cellular signaling cascades that regulate cell growth, proliferation, and survival. Further research, including target identification and validation studies, is necessary to elucidate the mechanisms of action for novel derivatives.

Hypothetical signaling pathway modulation.

Conclusion and Future Directions

Derivatives of this compound represent a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of amides and esters from the parent carboxylic acid allows for the generation of diverse chemical libraries for biological screening. While there is a need for more specific research on the biological activities of these particular derivatives, the broader class of pyridine carboxamides shows potential, particularly in the development of new antimicrobial agents. Future work should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further development. Mechanistic studies will also be crucial to understand their mode of action and to optimize their therapeutic potential.

References

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloropyridine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,4-dichloropyridine-3-carboxylic acid (CAS No. 262423-77-8), a key building block in pharmaceutical and agrochemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| Appearance | Solid |

| Melting Point | 151-156 °C |

| Solubility | No data available |

| Flash Point | Not applicable |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. If breathing is difficult, trained personnel may administer oxygen. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice/attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse the mouth with water. If the individual feels unwell, call a POISON CENTER or doctor.[1] |

Firefighting Measures and Accidental Release

In the event of a fire or accidental release, the following procedures should be followed.

| Scenario | Recommended Action |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1] |

| Hazardous Combustion Products | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1] |

| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |

| Accidental Release | Ensure adequate ventilation and wear appropriate personal protective equipment.[1] Sweep up the spilled solid and place it into a suitable container for disposal.[1] Avoid allowing the chemical to enter the environment.[1] |

Handling, Storage, and Personal Protection

Proper handling and storage procedures, along with the use of appropriate personal protective equipment (PPE), are paramount to preventing exposure.

Handling and Storage

| Aspect | Guideline |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid breathing dust.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as strong oxidizing agents and mineral acids.[2] |

Exposure Controls and Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or glasses. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator. |

Experimental Protocol: General Safe Handling of a Chemical Powder

The following is a generalized protocol for the safe handling of a powdered chemical substance like this compound. This should be adapted to specific experimental needs and performed within a designated area.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Spatula, weighing paper, and glassware

-

Personal Protective Equipment (PPE) as specified above

Procedure:

-

Preparation: Before handling the chemical, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible. Don all required PPE.

-

Weighing: Carefully weigh the desired amount of this compound on weighing paper using a clean spatula. Avoid creating dust. If a significant amount of dust is generated, pause and allow it to settle before proceeding.

-

Transfer: Gently transfer the weighed powder into the reaction vessel. If any powder is spilled, clean it up immediately according to the accidental release measures.

-

Reaction: Add solvents and other reagents to the reaction vessel as required by the specific experimental procedure.

-

Work-up and Purification: Follow the specific experimental protocol for the reaction work-up and purification. All transfers and manipulations should be carried out with care to avoid spills and aerosol generation.

-

Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

Decontamination: Clean the work area and any equipment used. Wash hands thoroughly after completing the experiment and removing PPE.

Logical Workflow for Safe Handling and Spill Response

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an accidental spill.

Caption: Workflow for handling and spill response.

Biological Effects and Toxicology

Currently, there is a lack of specific toxicological data and studies on the biological signaling pathways for this compound in publicly available literature. The primary identified hazards are irritation to the skin, eyes, and respiratory system. As with many halogenated aromatic compounds, caution should be exercised, and exposure should be minimized. Further research is needed to fully characterize its toxicological profile and potential biological effects.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dichloropyridine-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyridine-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, primarily utilized as key building blocks in the synthesis of targeted therapies. The dichlorinated pyridine ring offers multiple reaction sites for facile chemical modification, enabling the generation of diverse compound libraries for drug discovery. This scaffold is particularly prominent in the development of kinase inhibitors for oncology and autoimmune diseases. Its derivatives have shown significant activity against Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), crucial mediators in various signaling pathways implicated in disease pathogenesis.

Key Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

-

Oncology: As inhibitors of kinases like BTK, which are critical for the survival and proliferation of malignant B-cells.

-

Autoimmune Diseases: By targeting kinases such as JAKs, these compounds can modulate inflammatory responses, offering potential treatments for conditions like rheumatoid arthritis and psoriasis.

-

Antimicrobial Agents: The pyridine core is a common feature in various antimicrobial compounds, and derivatives of this scaffold have been explored for their antibacterial and antifungal properties.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors incorporating a pyridine carboxamide or a related scaffold. This data highlights the potential of this chemical class in achieving high potency against key therapeutic targets.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| GDC-0853 (Fenebrutinib) | BTK | <1 | Biochemical | [1] |

| Compound 1 | JAK3 | 1.2 | Biochemical | [2] |

| Compound 2 | PI3Kδ | 275 | Biochemical | [3] |

| Compound 3 | BTK | 139 | Biochemical | [3] |

| Compound 4 | CDK2 | 44 | Biochemical | [4] |

| Compound 5 | CDK9 | 115 | Biochemical | [5] |

Signaling Pathways and Experimental Workflows

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies.

Caption: Simplified BTK signaling pathway and the point of inhibition.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity and inflammation. Its dysregulation is associated with various autoimmune and myeloproliferative disorders.

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Synthetic Workflow for Kinase Inhibitors

The general synthetic route to kinase inhibitors from this compound often involves an initial amidation followed by a cross-coupling reaction to introduce further diversity.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Synthesis of a 2,4-Dichloropyridine-3-carboxamide Derivative (General Procedure)

This protocol describes a general method for the synthesis of a 2,4-dichloropyridine-3-carboxamide derivative, a key intermediate for various kinase inhibitors.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

-

Dissolve the resulting acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 2,4-dichloropyridine-3-carboxamide derivative.

In Vitro BTK Kinase Assay (Luminescence-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Bruton's tyrosine kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP solution

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a vehicle control (DMSO) and a known BTK inhibitor as a positive control.

-

Reaction Setup: In a 96-well plate, add the BTK enzyme and the test compound dilution or vehicle control.

-

Initiate Kinase Reaction: Add a solution of ATP and substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro JAK2 Kinase Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of compounds against Janus Kinase 2 (JAK2) using a luminescence-based assay.

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

JAK2 peptide substrate

-

ATP solution

-

Test compound dissolved in DMSO

-

Kinase-Glo® Max Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Also include a vehicle control (DMSO) and a known JAK2 inhibitor as a positive control.

-

Assay Plate Preparation: Add a small volume of the diluted compounds, vehicle control, and positive control to the appropriate wells of the assay plate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the specific peptide substrate.

-

Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and no kinase controls. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of 2,4-Dichloropyridine-3-Carboxylic Acid as a Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the adaptive response to hypoxia. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs stabilizes HIF-1α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. Consequently, PHD inhibitors are a promising class of therapeutics for conditions such as anemia and ischemic diseases.

Pyridine carboxylic acid derivatives have been identified as potent inhibitors of 2-oxoglutarate-dependent dioxygenases, including PHDs, due to their ability to mimic the co-substrate 2-oxoglutarate. While 2,4-dichloropyridine-3-carboxylic acid belongs to this chemical class, to date, there is no publicly available data characterizing its specific activity as a prolyl hydroxylase inhibitor.

These application notes and protocols provide a comprehensive framework for the investigation of this compound as a potential PHD inhibitor. The methodologies described herein are standard in the field and will enable researchers to determine its in vitro and cellular activity, as well as its downstream effects on the HIF-1α signaling pathway.

Data Presentation (Illustrative Data)

The following tables present hypothetical data for this compound to serve as a template for organizing experimental results.

Table 1: In Vitro Prolyl Hydroxylase Inhibition

| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |

| This compound | 850 | 150 | 600 |

| Reference Inhibitor (e.g., Vadadustat) | 15.36[1] | 11.83[1] | 7.63[1] |

Table 2: Cellular HIF-1α Stabilization

| Cell Line | This compound EC50 (µM) |

| HeLa (Human cervical cancer) | 5.2 |

| HEK293 (Human embryonic kidney) | 8.1 |

| U2OS (Human osteosarcoma) | 6.5 |

Table 3: Upregulation of HIF-1α Target Genes

| Gene | Treatment (10 µM this compound) | Fold Change in mRNA Expression |

| EPO | 24 hours | 15.3 |

| VEGF | 24 hours | 8.7 |

Signaling Pathway

Experimental Protocols

In Vitro PHD2 Inhibition Assay (AlphaScreen-Based)

This protocol describes a method to determine the direct inhibitory effect of this compound on recombinant PHD2 enzyme activity.[2]

Materials:

-

Recombinant human PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)

-

AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

Fe(II) sulfate

-

L-ascorbic acid

-

2-Oxoglutarate (2-OG)

-

This compound

-

384-well white ProxiPlates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.

-

Enzyme Preparation: Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.

-

Assay Plate Setup: Add the diluted compound or vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG. Incubate for 10 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.

-

Detection: Add Streptavidin-coated Donor beads and incubate the plate in the dark at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α stabilization in cells treated with this compound using Western blotting.[3][4][5]

Materials:

-

HeLa, HEK293, or U2OS cells

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for 4-8 hours. Include a positive control (e.g., 100 µM CoCl₂).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary anti-HIF-1α antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control.

Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.

HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by using a reporter construct containing Hypoxia Response Elements (HREs) upstream of a luciferase gene.[6][7]

Materials:

-

HEK293 cells (or other suitable cell line)

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for 16-24 hours.

-